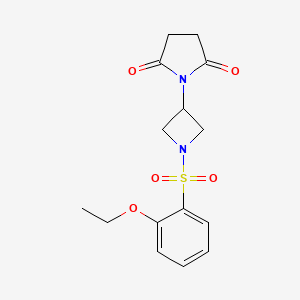

1-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C15H18N2O5S and a molecular weight of 338.38. It is a derivative of pyrrolidine and azetidine, two types of nitrogen heterocycles . The pyrrolidine ring is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The azetidine ring is a four-membered ring that has given life-saving penicillin and cephalosporin antibiotics .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine and azetidine rings from different cyclic or acyclic precursors . The β-lactam ring, a part of the azetidine structure, has emerged as a versatile building block for the synthesis of amino acids, alkaloids, and toxoids .

Molecular Structure Analysis

Spirocyclic compounds, like this one, are characterized by having two rings sharing the same atom . The inherent rigidity of spirocyclic compounds decreases the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Wissenschaftliche Forschungsanwendungen

- Researchers have explored the antiviral potential of indole derivatives, and this compound is no exception. Specifically, 1-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione exhibits inhibitory activity against influenza A virus, making it a candidate for further investigation .

- Additionally, related 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives have demonstrated potency against Coxsackie B4 virus .

- The pyrrolidine-2,5-dione scaffold has been explored for its antitubercular properties. While specific studies on this compound are limited, related indole derivatives have shown promise against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .

- The non-aromatic substituent (sec-butyl) in position 3 of the pyrrolidine-2,5-dione ring has been associated with anticonvulsant effects. Compound 69k, which incorporates this substituent, exhibits favorable activity .

- Researchers have developed an efficient protocol for synthesizing novel azepino-fused diindoles using isatin-tethered N-sulfonyl-1,2,3-triazoles and indoles. This compound’s unique structure makes it an interesting candidate for further exploration .

Antiviral Activity

Antitubercular Activity

Anticonvulsant Activity

Rhodium-Catalyzed Synthesis

Drug Metabolism and Clearance

Eigenschaften

IUPAC Name |

1-[1-(2-ethoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S/c1-2-22-12-5-3-4-6-13(12)23(20,21)16-9-11(10-16)17-14(18)7-8-15(17)19/h3-6,11H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGAANMIOJFPSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2633941.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2633943.png)

![4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2633952.png)

![N-(2-methylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2633957.png)

![Imidazo[5,1-b][1,3]thiazol-5-amine](/img/structure/B2633958.png)